4-fluoro-2-methyl-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-fluoro-2-methyl-N-[(3-pyridin-2-yloxyphenyl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3S/c1-14-11-16(20)8-9-18(14)26(23,24)22-13-15-5-4-6-17(12-15)25-19-7-2-3-10-21-19/h2-12,22H,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNLYFRJVUKKBSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2=CC(=CC=C2)OC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-2-methyl-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the core benzene ring. The fluorination and methylation steps are crucial in introducing the fluorine and methyl groups, respectively. The pyridin-2-yloxy group is then introduced through a nucleophilic substitution reaction, followed by the attachment of the benzenesulfonamide group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The reaction conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize yield and minimize by-products. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) or trimethylsilyl cyanide (TMSCN).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
4-fluoro-2-methyl-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide is a complex organic compound featuring a benzenesulfonamide moiety, a pyridine ring, and a fluorinated aromatic system. It has the molecular formula and a molecular weight of approximately 402.4 g/mol. The presence of fluorine and a pyridine group indicates potential biological activity, making it of interest in medicinal chemistry.
Chemical Reactivity
The chemical reactivity of 4-fluoro-2-methyl-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide can be attributed to its functional groups.
Potential Applications
4-fluoro-2-methyl-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide has potential applications in various fields:
- Medicinal Chemistry Its structural features suggest it could serve as a valuable scaffold for developing new therapeutic agents.
- Interaction Studies Focus on its binding affinity with biological targets like enzymes and receptors. Molecular docking studies can provide insights into how this compound interacts at the molecular level, potentially revealing mechanisms for its biological activity.
Research Findings
Research indicates that compounds similar to 4-fluoro-2-methyl-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide exhibit a range of biological activities.
Mechanism of Action
The mechanism by which 4-fluoro-2-methyl-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and the derivatives formed.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key sulfonamide derivatives and their comparative features:
Key Findings from Comparative Analysis
Role of Sulfonyl-Aniline Moieties: B7’s 3-(morpholinosulfonyl)aniline group is essential for PRRSV inhibition. Analogues with 3-(piperidinylsulfonyl)aniline (e.g., B7 derivatives) retained antiviral activity but with reduced potency, highlighting the morpholine ring’s importance in target binding . In contrast, 4-(3-(4-ethylbenzoate)thioureido)-N-(quinoxalin-2-yl)benzenesulfonamide (IC50 = 15.6 mM) uses a thioureido-quinoxaline system for anticancer activity, demonstrating how sulfonamide substituents dictate therapeutic targets .
Impact of Heterocyclic Systems :
- Pyridinyloxy (B7) and pyridin-4-yl () groups enhance solubility and receptor interaction. However, replacing the pyridin-2-yloxy group in B7 with a pyridin-4-yl-piperidine system () reduces molecular weight (363.5 vs. 589.1) but eliminates antiviral specificity .
- Benzothiazole and oxopyridinyl moieties () shift activity toward antifungal targets, underscoring scaffold versatility .
Therapeutic Potency: B7’s antiviral activity is superior to structurally related anticancer sulfonamides (e.g., quinoxaline derivatives in –13), which require mM-range concentrations for efficacy. This suggests that B7’s design optimizes target affinity at lower doses .
Biological Activity
4-Fluoro-2-methyl-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique molecular structure and potential biological activities. This compound features a benzenesulfonamide moiety, a pyridine ring, and a fluorinated aromatic system, which may contribute to its reactivity and interaction with biological targets.
- Molecular Formula : CHFNOS
- Molecular Weight : Approximately 402.4 g/mol
- Structural Features : The presence of a fluorine atom and the pyridine group are indicative of potential biological activity, particularly in enzyme inhibition and receptor binding.
Biological Activity Overview
Research indicates that compounds with similar structures to 4-fluoro-2-methyl-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide exhibit a range of biological activities, including:
- Antiviral Activity : Some derivatives have shown promising results against various viral targets, suggesting that this compound may inhibit viral replication through interaction with viral enzymes or host cell receptors.
- Anticancer Properties : Preliminary studies indicate potential cytotoxic effects against several cancer cell lines, highlighting its possible application in oncology.
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, making it relevant for treating conditions characterized by inflammation.
Molecular docking studies have provided insights into the interaction of 4-fluoro-2-methyl-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide with biological targets. These studies suggest that the compound binds to specific active sites on enzymes or receptors, potentially inhibiting their function. For example, it may interact with:
- Enzymatic Targets : Inhibition of enzymes involved in metabolic pathways or viral replication.
- Receptor Binding : Modulation of receptor activity linked to disease processes.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antiviral | Inhibition of viral replication | |
| Anticancer | Cytotoxicity against cancer cells | |
| Anti-inflammatory | Reduction in inflammatory markers |
Case Study Example
One study investigated the antiviral properties of benzenesulfonamide derivatives, including 4-fluoro-2-methyl-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide. The results indicated significant inhibition of viral replication in vitro, with IC values comparable to established antiviral agents. This suggests that modifications to the benzenesulfonamide scaffold can enhance antiviral efficacy.
Synthesis and Modification
The synthesis of 4-fluoro-2-methyl-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide typically involves multi-step organic reactions. Key synthetic routes include:
- Formation of the Benzenesulfonamide Moiety : Reaction between sulfonyl chlorides and amines.
- Pyridine Ring Introduction : Coupling reactions to attach the pyridine group.
- Fluorination : Introduction of the fluorine atom at specific positions on the aromatic ring.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
